molecular formula C17H30N2O5 B7760380 (R)-1-(2-((tert-butoxycarbonyl)amino)-4-methylpentanoyl)piperidine-4-carboxylic acid

(R)-1-(2-((tert-butoxycarbonyl)amino)-4-methylpentanoyl)piperidine-4-carboxylic acid

Cat. No.: B7760380
M. Wt: 342.4 g/mol
InChI Key: FMUHXOODFSGABP-CYBMUJFWSA-N
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Description

®-1-(2-((tert-butoxycarbonyl)amino)-4-methylpentanoyl)piperidine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and a tert-butoxycarbonyl-protected amino group. It is often used in the synthesis of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-((tert-butoxycarbonyl)amino)-4-methylpentanoyl)piperidine-4-carboxylic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving a nucleophilic substitution.

    Coupling Reaction: The protected amino acid is then coupled with the piperidine derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Deprotection: The final step involves the removal of the tert-butoxycarbonyl protecting group using an acid such as trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the carbonyl groups.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various derivatives of the original compound, often with modifications at the amino or carboxylic acid groups.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2-((tert-butoxycarbonyl)amino)-4-methylpentanoyl)piperidine-4-carboxylic acid is used as a building block in the synthesis of complex organic molecules, particularly peptides.

Biology

In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a substrate or inhibitor in various biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including as inhibitors of specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of ®-1-(2-((tert-butoxycarbonyl)amino)-4-methylpentanoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Amino-4-methylpentanoyl)piperidine-4-carboxylic acid
  • ®-1-(2-((tert-Butoxycarbonyl)amino)-4-ethylpentanoyl)piperidine-4-carboxylic acid
  • ®-1-(2-((tert-Butoxycarbonyl)amino)-4-methylhexanoyl)piperidine-4-carboxylic acid

Uniqueness

What sets ®-1-(2-((tert-butoxycarbonyl)amino)-4-methylpentanoyl)piperidine-4-carboxylic acid apart from similar compounds is its specific configuration and the presence of the tert-butoxycarbonyl protecting group. This configuration provides unique reactivity and stability, making it particularly useful in synthetic and biological applications.

Properties

IUPAC Name

1-[(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O5/c1-11(2)10-13(18-16(23)24-17(3,4)5)14(20)19-8-6-12(7-9-19)15(21)22/h11-13H,6-10H2,1-5H3,(H,18,23)(H,21,22)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUHXOODFSGABP-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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